molecular formula C24H23N3O3S B3485110 3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole

3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole

Cat. No. B3485110
M. Wt: 433.5 g/mol
InChI Key: YDWCDJWXNRWYIP-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with various groups including a phenyl ring, a 3,4-dimethoxyphenyl group, and a 4-methoxybenzylthio group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group to the triazole ring. One possible method could involve the use of a 3,4-dimethoxybenzyl protective group for the thiol moiety, which increases the solubility and stability of the precursor .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The phenyl ring is a six-membered ring containing only carbon atoms. The methoxy groups (-OCH3) are electron-donating, which could influence the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-donating methoxy groups and the electron-withdrawing triazole ring. The thiol group could potentially undergo reactions such as oxidation or formation of disulfide bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The methoxy groups could potentially increase its solubility in polar organic solvents .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-28-20-12-9-17(10-13-20)16-31-24-26-25-23(27(24)19-7-5-4-6-8-19)18-11-14-21(29-2)22(15-18)30-3/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWCDJWXNRWYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole

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